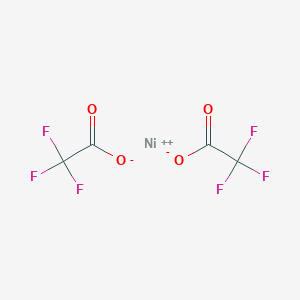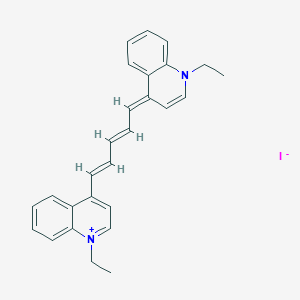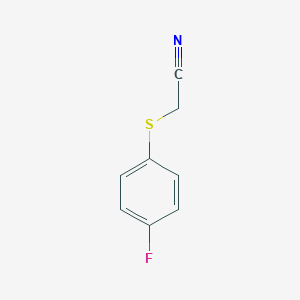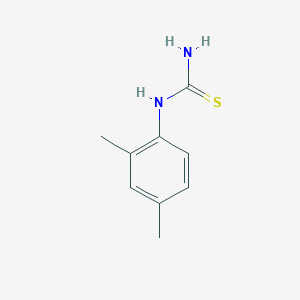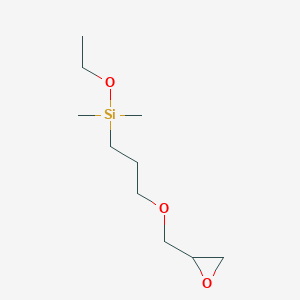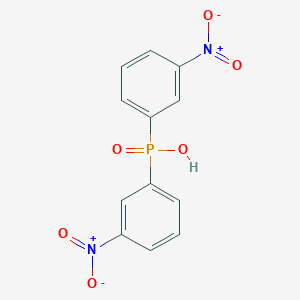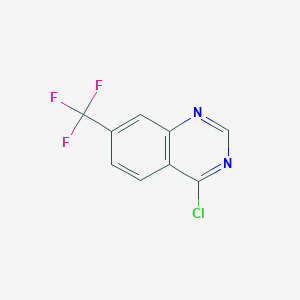![molecular formula C10H14O4 B096069 2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate CAS No. 18360-63-9](/img/structure/B96069.png)
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as geranyl crotonate and is classified as an ester.
Mecanismo De Acción
The mechanism of action of geranyl crotonate is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Geranyl crotonate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using geranyl crotonate in lab experiments is that it is readily available and easy to synthesize. It also has a high yield and can be easily purified. However, one of the limitations of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on geranyl crotonate. One potential direction is to further study its anti-inflammatory and antioxidant properties and its potential use as a therapeutic agent for various diseases. Another direction is to study its antimicrobial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
Geranyl crotonate can be synthesized through the reaction between geraniol and crotonic acid. The reaction is catalyzed by acid and requires a temperature of around 100°C. The yield of the reaction is typically high, and the product can be easily purified through distillation.
Aplicaciones Científicas De Investigación
Geranyl crotonate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a reagent for various reactions. It has also been used as a flavoring agent and fragrance in the food and cosmetic industries.
Propiedades
Número CAS |
18360-63-9 |
|---|---|
Nombre del producto |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-6H,7-8H2,1-2H3/b5-3+,6-4+ |
Clave InChI |
APJRQJNSYFWQJD-GGWOSOGESA-N |
SMILES isomérico |
C/C=C/C(=O)OCCOC(=O)/C=C/C |
SMILES |
CC=CC(=O)OCCOC(=O)C=CC |
SMILES canónico |
CC=CC(=O)OCCOC(=O)C=CC |
Otros números CAS |
18360-63-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



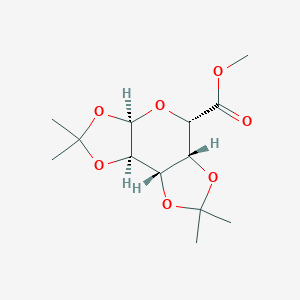

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
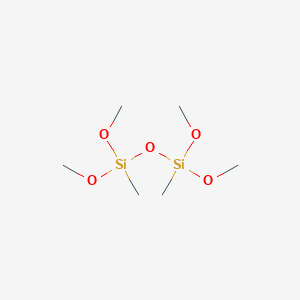
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
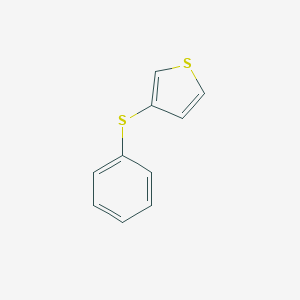
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
